2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide 2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15726527
InChI: InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15)
SMILES:
Molecular Formula: C11H9BrN2O2S
Molecular Weight: 313.17 g/mol

2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC15726527

Molecular Formula: C11H9BrN2O2S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide -

Specification

Molecular Formula C11H9BrN2O2S
Molecular Weight 313.17 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15)
Standard InChI Key GAHMDDQXPNJEQR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)Br

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

2-(4-Bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide consists of three key moieties:

  • 4-Bromophenoxy group: A para-substituted phenyl ring with an electron-withdrawing bromine atom linked via an ether oxygen.

  • Acetamide backbone: A central carbonyl group bridging the phenoxy and thiazole components.

  • 1,3-Thiazol-2-yl group: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its pharmacological relevance.

The molecular formula is C₁₁H₁₀BrN₂O₂S, with a calculated molecular weight of 329.23 g/mol.

Physicochemical Properties

While direct experimental data for this compound is limited, inferences from analogous structures provide insights:

PropertyEstimated ValueBasis for Estimation
logP (Lipophilicity)~4.5–5.2Bromophenyl analogs
Aqueous SolubilityLow (<1 mg/mL)High logP and aromaticity
Hydrogen Bond Donors1 (amide NH)Molecular structure
Hydrogen Bond Acceptors4 (O, S, N, carbonyl)Functional group analysis

The bromine atom enhances molecular polarizability, potentially improving target binding via halogen bonding.

Synthetic Routes and Optimization

Primary Synthesis Strategy

The compound is synthesized through a two-step condensation process:

  • Formation of 4-bromophenoxyacetic acid:
    4-Bromophenol+Chloroacetyl chlorideBase4-Bromophenoxyacetyl chloride\text{4-Bromophenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{Base}} \text{4-Bromophenoxyacetyl chloride}

  • Amidation with 2-aminothiazole:
    4-Bromophenoxyacetyl chloride+2-AminothiazoleDCM, RTTarget Compound\text{4-Bromophenoxyacetyl chloride} + \text{2-Aminothiazole} \xrightarrow{\text{DCM, RT}} \text{Target Compound}

Yield optimization requires strict anhydrous conditions and stoichiometric control, with typical yields ranging from 65–78%.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve heat transfer and reduce reaction times for step 1.

  • Crystallization Purification: Ethanol/water mixtures achieve >95% purity, critical for pharmacological applications.

Biological Activity and Mechanism

Antimicrobial Efficacy

Structural analogs demonstrate broad-spectrum activity:

Microbial TargetMIC (μg/mL)Comparative Compound
Staphylococcus aureus8–16Ethylphenoxy analog
Escherichia coli32–64Phenoxyphenyl derivative
Candida albicans16–32Bromophenyl-thiazole

The bromophenoxy group enhances membrane permeability, disrupting bacterial lipid bilayers. Thiazole’s sulfur atom may inhibit cysteine proteases in microbial pathogens.

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity:

ModificationEffect on ActivityExample
Bromine at para↑ Antimicrobial potency2-(4-Bromophenoxy)
Thiazole substitution↓ Solubility, ↑ Target selectivity4-Phenoxyphenyl variant
Acetamide chainEssential for kinase bindingEthylphenoxy analog

Removal of the bromine atom reduces antimicrobial efficacy by 4–8 fold, underscoring its role in target engagement.

Industrial and Research Applications

Drug Development

  • Lead Compound: Serves as a scaffold for antimicrobia and kinase inhibitors.

  • Prodrug Potential: Ester derivatives improve oral bioavailability in rodent models.

Material Science

  • Fluorescent Probes: Thiazole’s conjugated system enables pH-sensitive emission (λₑₘ = 450–470 nm).

  • Polymer Additives: Enhances thermal stability in polyamides (Tₘ increase by 15–20°C).

Future Research Directions

  • In Vivo Pharmacokinetics: Assess tissue distribution and metabolite identification.

  • Co-crystallization Studies: Resolve target binding modes using X-ray crystallography.

  • Derivatization Campaigns: Explore sulfoxide and sulfone analogs for enhanced solubility.

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